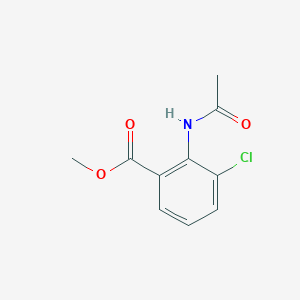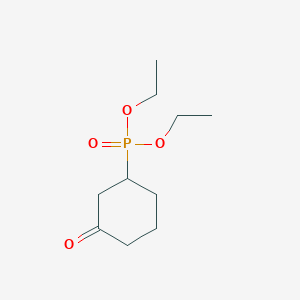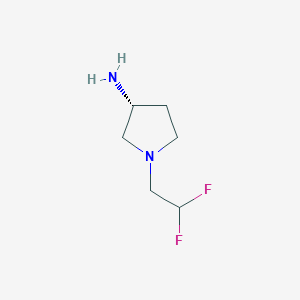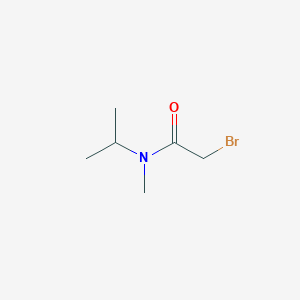
2-bromo-N-methyl-N-propan-2-ylacetamide
概要
説明
2-bromo-N-methyl-N-propan-2-ylacetamide is an organic compound with the molecular formula C5H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is substituted with isopropyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-propan-2-ylacetamide typically involves the bromination of N-isopropyl-N-methyl-acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.
化学反応の分析
Types of Reactions: 2-bromo-N-methyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of N-isopropyl-N-methyl-acetamide derivatives.
Reduction: Formation of N-isopropyl-N-methyl-amine.
Oxidation: Formation of various oxidized products depending on the conditions.
科学的研究の応用
2-bromo-N-methyl-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-N-methyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating various substitution reactions. The compound may also interact with biological molecules, affecting their function and activity through covalent modification or non-covalent interactions.
類似化合物との比較
2-Bromo-N-methylacetamide: Similar structure but lacks the isopropyl group.
N-Isopropyl-N-methyl-acetamide: Lacks the bromine atom.
2-Bromoacetamide: Lacks both the isopropyl and methyl groups.
Uniqueness: 2-bromo-N-methyl-N-propan-2-ylacetamide is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom, along with the bromine atom on the acetamide moiety. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H12BrNO |
|---|---|
分子量 |
194.07 g/mol |
IUPAC名 |
2-bromo-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C6H12BrNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 |
InChIキー |
CZNVPYABQUWSGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
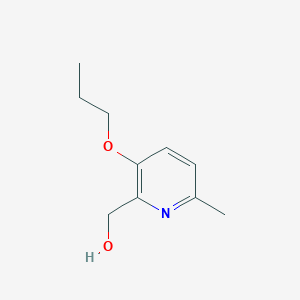

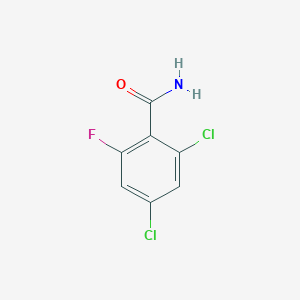
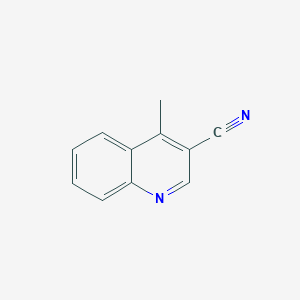

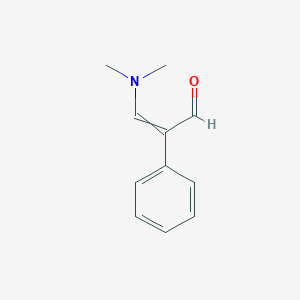

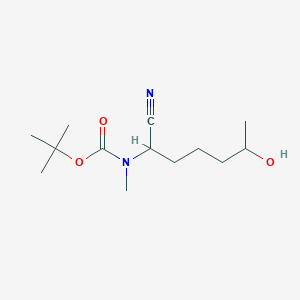
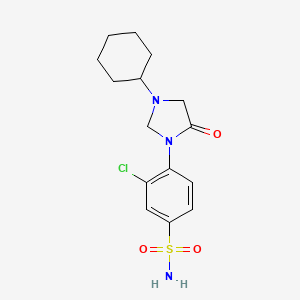
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
